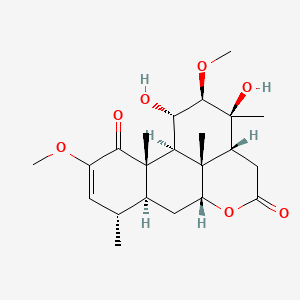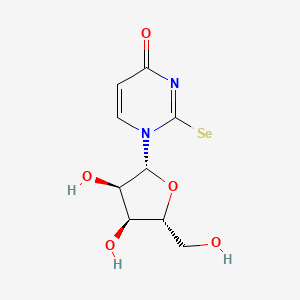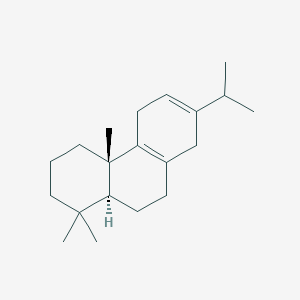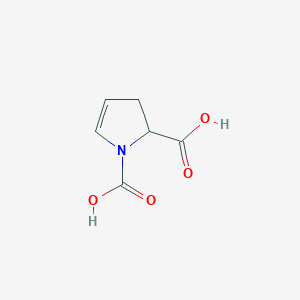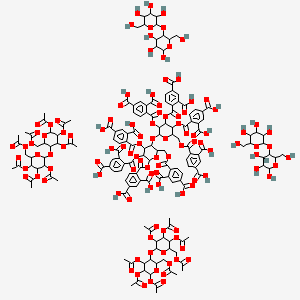
Cellulose acetate trimellitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cellulose acetate trimellitate is a derivative of cellulose, a natural polymer found in the cell walls of plants. This compound is formed by the esterification of cellulose with acetic acid and 1,2,4-benzenetricarboxylic acid. It is known for its unique properties, including biodegradability, high mechanical strength, and chemical resistance, making it valuable in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cellulose, acetate 1,2,4-benzenetricarboxylate involves the esterification of cellulose with acetic acid and 1,2,4-benzenetricarboxylic acid. The process typically includes the following steps:
Activation of Cellulose: Cellulose is first activated by treating it with a swelling agent such as sodium hydroxide.
Esterification: The activated cellulose is then reacted with acetic anhydride and 1,2,4-benzenetricarboxylic acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure complete esterification.
Purification: The resulting product is purified by washing with solvents like methanol and drying to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of cellulose, acetate 1,2,4-benzenetricarboxylate follows similar steps but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and quality of the product. The use of automated systems for mixing, heating, and purification helps in achieving high efficiency and yield.
化学反应分析
Types of Reactions
Cellulose acetate trimellitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of cellulose and the corresponding acids.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Substitution: The acetate and benzenetricarboxylate groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or other oxidizing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Hydrolysis: Cellulose, acetic acid, and 1,2,4-benzenetricarboxylic acid.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Substitution: Derivatives of cellulose with different functional groups.
科学研究应用
Cellulose acetate trimellitate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various cellulose derivatives and as a reagent in organic synthesis.
Biology: Employed in the development of biodegradable materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems and as a component in medical implants.
Industry: Applied in the production of biodegradable plastics, coatings, and films with high mechanical strength and chemical resistance.
作用机制
The mechanism of action of cellulose, acetate 1,2,4-benzenetricarboxylate is primarily based on its ability to form strong intermolecular interactions with other molecules. The ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions, which contribute to its high mechanical strength and chemical resistance. Additionally, the biodegradability of the compound is due to the presence of cellulose, which can be broken down by cellulase enzymes in the environment.
相似化合物的比较
Similar Compounds
Cellulose Acetate: A derivative of cellulose with only acetate groups. It is less chemically resistant compared to cellulose, acetate 1,2,4-benzenetricarboxylate.
Cellulose Propionate: Contains propionate groups instead of acetate and benzenetricarboxylate groups. It has different mechanical and chemical properties.
Cellulose Butyrate: Similar to cellulose propionate but with butyrate groups. It is used in applications requiring higher flexibility.
Uniqueness
Cellulose acetate trimellitate is unique due to the presence of both acetate and benzenetricarboxylate groups, which provide a balance of mechanical strength, chemical resistance, and biodegradability. This combination of properties makes it suitable for a wide range of applications, from biodegradable plastics to medical devices.
属性
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;4-[[4,5,6-tris[(2,4-dicarboxybenzoyl)oxy]-3-[3,4,5-tris[(2,4-dicarboxybenzoyl)oxy]-6-[(2,4-dicarboxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H54O51.2C28H38O19.2C12H22O11/c85-59(86)27-1-9-35(43(17-27)67(101)102)75(117)125-25-51-53(129-77(119)37-11-3-29(61(89)90)19-45(37)69(105)106)55(130-78(120)38-12-4-30(62(91)92)20-46(38)70(107)108)57(132-80(122)40-14-6-32(64(95)96)22-48(40)72(111)112)83(127-51)134-54-52(26-126-76(118)36-10-2-28(60(87)88)18-44(36)68(103)104)128-84(135-82(124)42-16-8-34(66(99)100)24-50(42)74(115)116)58(133-81(123)41-15-7-33(65(97)98)23-49(41)73(113)114)56(54)131-79(121)39-13-5-31(63(93)94)21-47(39)71(109)110;2*1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;2*13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h1-24,51-58,83-84H,25-26H2,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116);2*19-28H,9-10H2,1-8H3;2*3-20H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRVWBKYDHTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O)OC(=O)C4=C(C=C(C=C4)C(=O)O)C(=O)O)OC(=O)C5=C(C=C(C=C5)C(=O)O)C(=O)O)OC6C(C(C(C(O6)COC(=O)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC(=O)C8=C(C=C(C=C8)C(=O)O)C(=O)O)OC(=O)C9=C(C=C(C=C9)C(=O)O)C(=O)O)OC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H174O111 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3921.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52907-01-4 |
Source


|
| Record name | Cellulose acetate trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052907014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellulose, acetate 1,2,4-benzenetricarboxylate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
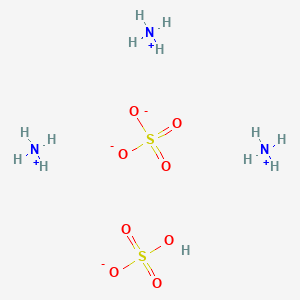

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)
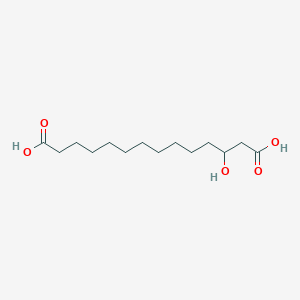
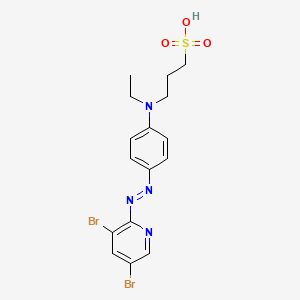
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
